molecular formula C12H17NO5 B2391078 Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate CAS No. 889089-00-3

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

Cat. No. B2391078
M. Wt: 255.27
InChI Key: CXHHYRFAVOKTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate, or EtBuOCAF, is a versatile chemical compound that has found a variety of applications in the scientific research community. It is a colorless solid that is soluble in organic solvents, making it an ideal starting material for a variety of synthetic reactions. This compound is also known as tert-butyl 3-amino-2-oxo-furan-2-carboxylate and is often used as a reagent for the synthesis of heterocyclic compounds. Additionally, EtBuOCAF has been used in the development of drugs and other bioactive molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate involves the protection of the amine group, followed by the reaction with furan-2-carboxylic acid and ethyl chloroformate.

Starting Materials
tert-butyl carbamate, furan-2-carboxylic acid, ethyl chloroformate, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, magnesium sulfate, ethyl acetate

Reaction
Protection of the amine group with tert-butyl carbamate in the presence of triethylamine and dichloromethane, Reaction of the protected amine with furan-2-carboxylic acid in the presence of diethyl ether and triethylamine to form the corresponding amide, Addition of ethyl chloroformate to the amide in the presence of triethylamine and dichloromethane to form the corresponding ester, Workup with sodium bicarbonate and water, followed by extraction with dichloromethane, Drying over magnesium sulfate and evaporation of the solvent to obtain the crude product, Purification of the crude product by column chromatography using ethyl acetate as the eluent

Mechanism Of Action

EtBuOCAF is a versatile reagent that can be used in a variety of synthetic reactions. In particular, it can be used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles. The reaction involves the condensation of ethyl chloroformate and tert-butyl amine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a new carbon-nitrogen bond, which is then further reacted with other reagents, such as alcohols and amines, to form the desired heterocyclic compounds.

Biochemical And Physiological Effects

EtBuOCAF has been studied for its effects on biochemical and physiological processes. In particular, it has been used in the study of enzyme inhibition and has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and histone deacetylase. Additionally, EtBuOCAF has been used in the synthesis of peptide and nucleoside analogues, which can be used to study the effects of these molecules on cellular processes.

Advantages And Limitations For Lab Experiments

EtBuOCAF is a relatively easy and inexpensive compound to synthesize in the laboratory, making it an ideal starting material for a variety of synthetic reactions. Additionally, it is soluble in organic solvents and has been used in the synthesis of heterocyclic compounds, making it a versatile reagent for scientific research. On the other hand, EtBuOCAF is a relatively unstable compound and can be easily hydrolyzed, making it difficult to store for long periods of time.

Future Directions

There are a variety of potential future directions in which EtBuOCAF can be used in the scientific research community. For example, it could be used in the development of new drugs, as well as in the study of enzyme inhibition and the synthesis of peptide and nucleoside analogues. Additionally, EtBuOCAF could be used in the development of new synthetic methods, such as those involving the formation of carbon-nitrogen bonds. Finally, the compound could be used in the study of the biochemical and physiological effects of various molecules, such as drugs and other bioactive compounds.

Scientific Research Applications

EtBuOCAF has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the development of drugs, and the study of biochemical and physiological effects. In particular, it has been used in the synthesis of 1,2,3-triazoles, which are important building blocks for the development of drugs and other bioactive molecules. Additionally, EtBuOCAF has been used in the study of enzyme inhibition, as well as in the synthesis of peptide and nucleoside analogues.

properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-5-16-10(14)9-8(6-7-17-9)13-11(15)18-12(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHHYRFAVOKTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

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